molecular formula C14H11NO5 B11810995 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B11810995
M. Wt: 273.24 g/mol
InChI Key: VNNHSDCEKIZNAO-UHFFFAOYSA-N
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Description

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a dihydrobenzo[b][1,4]dioxin moiety and a dihydropyridine carboxylic acid group

Preparation Methods

The synthesis of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multiple steps. One common synthetic route starts with the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . This method is advantageous due to its relatively high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. .

Scientific Research Applications

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C14H11NO5

Molecular Weight

273.24 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C14H11NO5/c16-13-10(14(17)18)2-1-5-15(13)9-3-4-11-12(8-9)20-7-6-19-11/h1-5,8H,6-7H2,(H,17,18)

InChI Key

VNNHSDCEKIZNAO-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C=CC=C(C3=O)C(=O)O

Origin of Product

United States

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